Acetyloxymethyl 2-oxochromene-3-carboxylate
Overview
Description
Acetyloxymethyl 2-oxochromene-3-carboxylate is a chemical compound with the following IUPAC name: (Z,6S)-N-[(2S,3R,6R,7R)-3-(Acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octan-7-yl]-6-[(2-aminoacetamido)amino]-7-hydroxy-7-oxoheptanimidate . Let’s explore its various aspects:
Synthesis Analysis
The synthesis of this compound involves the condensation of carboxylic acids with alcohols, resulting in the formation of esters. In this case, the carboxylic acid acts as an electrophile, reacting with an alcohol to yield the ester, along with the release of one equivalent of water .
Molecular Structure Analysis
The molecular formula of this compound is C₁₉H₂₇N₄O₉S . Its structure includes a chromene ring with an acetyloxymethyl group attached to the 3-carboxylate position . The acetoxy group (abbreviated as AcO or OAc) is a functional group with the formula −OCOCH₃ .
Chemical Reactions Analysis
- Ring-Opening Reaction : this compound can undergo ring-opening reactions. For example, it reacts with hydrazine hydrate, leading to the formation of malono-hydrazide . Acid Dissociation : Although carboxylic acids are weak acids, they are stronger than alcohols. The acidity arises from the polar nature of the carbonyl group, and resonance structures contribute to their stability .
Safety and Hazards
Future Directions
: Recent Advances in the Synthesis of Carboxylic Acid Esters : COUMARIN-3-CARBOXYLIC ACID ACETOXYMETHY& Safety Data Sheets : 3-Carbethoxycoumarin | C12H10O4 | ChemSpider : Acetoxy group - Wikipedia : Experimental and theoretical study on the kinetics and mechanism of the … : [DrugBank: (6S)-N-[(2S,3R,6R,7R)-3-(Acetyloxymethyl)-2-carboxy-8
Properties
IUPAC Name |
acetyloxymethyl 2-oxochromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c1-8(14)17-7-18-12(15)10-6-9-4-2-3-5-11(9)19-13(10)16/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPQRQDPYAPMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC2=CC=CC=C2OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399791 | |
Record name | Coumarin-3-carboxylic acid acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196091-77-7 | |
Record name | Coumarin-3-carboxylic acid acetoxymethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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